N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Overview
Description
N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopentene moiety, and a methoxyphenoxy group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentene moiety, and the attachment of the methoxyphenoxy group. Common reagents used in these reactions include cyclopentanone, piperidine, and 2-methoxyphenol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar solvents, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, coatings, and polymers due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-2-(2-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and industrial applications, as it can serve as a precursor for the synthesis of novel compounds with tailored properties.
Properties
IUPAC Name |
N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-26-18-10-4-5-11-19(18)27-15-20(24)22-13-16-7-6-12-23(14-16)21(25)17-8-2-3-9-17/h4-5,8,10-11,16H,2-3,6-7,9,12-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJHCLMKGYADRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)C(=O)C3=CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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